7-Fluorooxindole chemical structure and properties
7-Fluorooxindole chemical structure and properties
An In-depth Technical Guide to 7-Fluorooxindole: A Core Scaffold for Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1] Among these privileged structures, the fluorooxindole core has emerged as a versatile and highly valuable building block. This guide provides a comprehensive technical overview of 7-Fluorooxindole, a key isomer in this class. Authored from the perspective of a Senior Application Scientist, this document delves into its fundamental chemical structure, physicochemical properties, a field-proven synthesis protocol, and its significant applications, particularly in the development of targeted therapeutics. We will explore the causality behind its synthetic pathway, its reactivity, and its role as a foundational scaffold for potent kinase inhibitors and emerging neuroprotective agents, equipping researchers and drug development professionals with the critical knowledge to leverage this compound in their work.
The 7-Fluorooxindole Scaffold: Structure and Key Properties
7-Fluorooxindole is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrolidin-2-one ring. The defining feature is the fluorine atom substituted at the 7-position of the aromatic ring. This single atomic substitution has profound implications for the molecule's electronic distribution, lipophilicity, and metabolic stability, making it an attractive starting point for drug design.[2]
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can modulate the acidity of the lactam N-H group and influence the reactivity of the entire aromatic system. This strategic placement of fluorine can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1][2]
Molecular Structure and Identifiers
The core structure consists of an oxindole backbone with a fluorine atom at position 7.
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IUPAC Name: 7-Fluoro-1,3-dihydro-2H-indol-2-one[3]
Physicochemical Data
The physical and chemical properties of 7-Fluorooxindole are summarized below. These characteristics are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Pale brown to Red-brown powder | [4][5] |
| Melting Point | 188-190 °C | [5] |
| Boiling Point | 297.9 ± 40.0 °C (Predicted) | [5] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.93 ± 0.20 (Predicted) | [5] |
| SMILES | FC1=CC=CC2=C1NC(=O)C2 | [3] |
| InChI Key | VMUIOEOYZHJLEZ-UHFFFAOYSA-N | [3][5] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [4][6] |
Synthesis of 7-Fluorooxindole: A Validated Protocol
The synthesis of 7-Fluorooxindole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and reliable laboratory-scale synthesis starts from 2-(3-fluoro-2-nitrophenyl)acetic acid.[5] This pathway involves a critical reduction of a nitro group followed by an acid-catalyzed intramolecular cyclization (lactamization).
Causality in Experimental Design:
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Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of the nitro group. It is highly efficient and selective, reducing the nitro group to an amine without affecting the aromatic ring or the carboxylic acid moiety under the specified conditions.
-
Reaction Conditions: The use of 50 psi hydrogen pressure ensures a sufficient rate of reaction without requiring specialized high-pressure equipment. Acetic acid serves as a solvent that is stable under reductive conditions and is compatible with the subsequent cyclization step.
-
Cyclization Catalyst: p-Toluenesulfonic acid (p-TSA) is an effective acid catalyst for the intramolecular amide formation (lactamization). It protonates the carboxylic acid group, making it a better electrophile for the nucleophilic attack by the newly formed aniline nitrogen, driving the ring closure.
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Purification: The final grinding with a hexane/ethyl acetate mixture is a trituration step designed to remove non-polar impurities and any remaining starting materials, yielding the purified solid product.
Caption: Synthesis workflow for 7-Fluorooxindole.
Experimental Protocol
Reference: This protocol is adapted from the procedure described by ChemicalBook.[5]
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Step 1: Hydrogenation of the Nitro Group
-
In a suitable pressure vessel, dissolve 2-(3-fluoro-2-nitrophenyl)acetic acid (9.6 g, 48 mmol) in glacial acetic acid (100 mL).
-
Carefully add 10% palladium on carbon catalyst (1.3 g).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen to 50 psi.
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Stir the mixture vigorously for 24 hours at room temperature.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with a small amount of acetic acid.
-
-
Step 2: Cyclization and Product Isolation
-
Combine the filtrates and remove the acetic acid solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethanol (100 mL).
-
Add p-toluenesulfonic acid (50 mg) to the solution.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield a solid.
-
Grind the crude solid with a hexane/ethyl acetate (95:5 v/v) mixture.
-
Collect the solid by filtration and dry under vacuum to yield pure 7-fluoro-1,3-dihydro-indol-2-one (yield reported as 6 g, 83%).[5]
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Spectroscopic and Analytical Characterization
| Technique | Predicted Characteristic Features |
| ¹H NMR | Aromatic Protons: 3 signals in the ~6.8-7.5 ppm range, exhibiting complex splitting patterns due to H-H and H-F coupling. NH Proton: A broad singlet typically > 8.0 ppm. CH₂ Protons: A singlet around 3.5-3.7 ppm. |
| ¹³C NMR | Carbonyl (C=O): A signal in the ~175-180 ppm region.[7] Aromatic Carbons: Multiple signals between ~110-150 ppm. The carbon directly bonded to fluorine (C7) will show a large coupling constant (¹JCF). Methylene (CH₂): A signal around 35-40 ppm.[7] |
| IR Spectroscopy | N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.[8][9] Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.[8][9] C=O Stretch (Lactam): A strong, sharp band around 1700-1720 cm⁻¹.[10] C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.[8] C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.[11] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 151. Fragmentation: Expect loss of CO (M-28) to give a fragment at m/z = 123, which is a common fragmentation pathway for oxindoles.[12] |
Applications in Drug Development and Research
7-Fluorooxindole and its isomers are not merely synthetic curiosities; they are potent scaffolds for bioactive molecules. The oxindole core is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[13][14]
The Fluorooxindole Scaffold in Kinase Inhibitors: The Case of Sunitinib
While 7-Fluorooxindole is a valuable building block, its isomer, 5-Fluorooxindole, provides one of the most compelling examples of this scaffold's utility as the key intermediate in the synthesis of Sunitinib .[6][15] Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[14]
The synthesis of Sunitinib involves a base-catalyzed Knoevenagel condensation between 5-fluorooxindole and a substituted pyrrole-carboxaldehyde.[15] This reaction is characteristic of the reactivity of the C3-methylene group of the oxindole ring, which is activated by the adjacent carbonyl group. This chemistry is directly analogous for 7-Fluorooxindole and highlights its potential for creating similar bioactive molecules.
Kinase inhibitors like Sunitinib function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of growth factor receptors (e.g., VEGFR, PDGFR).[14] By blocking this site, the inhibitor prevents the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and angiogenesis, thereby halting tumor growth.[14]
Caption: Mechanism of a Fluorooxindole-based Tyrosine Kinase Inhibitor.
Emerging Applications in Neurology and Other Fields
Beyond oncology, the indole and oxindole frameworks are being actively investigated for their neuroprotective properties.[16][17][18] Indole-based compounds have been developed as antioxidants and free radical scavengers, showing potential in models of neurodegenerative diseases and brain injury.[16][19] The unique electronic properties conferred by the fluorine atom in 7-Fluorooxindole make it an attractive candidate for developing novel central nervous system (CNS) agents with improved blood-brain barrier penetration and metabolic stability. Research into this area is ongoing and represents a promising future direction for this versatile scaffold.[4]
Conclusion and Future Outlook
7-Fluorooxindole stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity make it a highly valuable scaffold for drug discovery professionals. The proven success of its isomer in the FDA-approved drug Sunitinib firmly establishes the clinical relevance of the fluorooxindole core in targeting protein kinases. As research continues to push the boundaries of targeted therapies, 7-Fluorooxindole and its derivatives are poised to play a significant role in the development of next-generation inhibitors for oncology and hold untapped potential for creating novel therapeutics for neurodegenerative disorders. This guide serves as a foundational resource for scientists looking to harness the power of this privileged scaffold in their pursuit of innovative medicines.
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